2,2-Diethyl-1,3-propanediol allylcarbamate carbamate
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Overview
Description
2,2-Diethyl-1,3-propanediol allylcarbamate carbamate is a chemical compound with the molecular formula C10H19NO4. It is a derivative of 2,2-diethyl-1,3-propanediol, which is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl-1,3-propanediol allylcarbamate carbamate typically involves the reaction of 2,2-diethyl-1,3-propanediol with allyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reactants and advanced equipment to maintain the required reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1,3-propanediol allylcarbamate carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Diethyl-1,3-propanediol allylcarbamate carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-diethyl-1,3-propanediol allylcarbamate carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Diethyl-1,3-propanediol: A precursor to the compound with similar chemical properties.
Meprobamate: A related compound with sedative and muscle relaxant effects.
Phenaglycodol: Another similar compound with anticonvulsant properties.
Uniqueness
2,2-Diethyl-1,3-propanediol allylcarbamate carbamate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
25385-19-7 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethylbutyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C12H22N2O4/c1-4-7-14-11(16)18-9-12(5-2,6-3)8-17-10(13)15/h4H,1,5-9H2,2-3H3,(H2,13,15)(H,14,16) |
InChI Key |
DWDXRBSFDKWBHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC(=O)N)COC(=O)NCC=C |
Origin of Product |
United States |
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